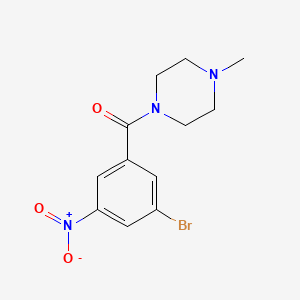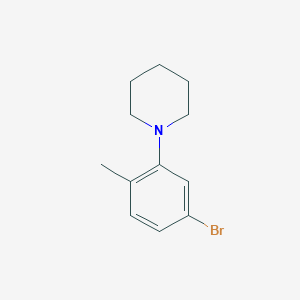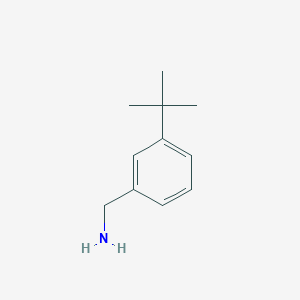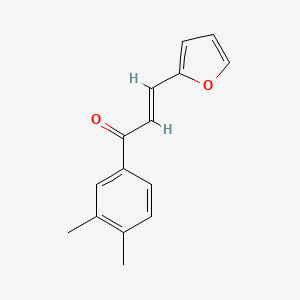
4,4'-Difluorostilbene, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Difluorostilbene, 95% (4,4'-DFS) is a difluorinated stilbene compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 84-86°C and a melting point of 130-132°C. 4,4'-DFS is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used as a starting material for the synthesis of derivatives of 4,4'-DFS and as a building block in the synthesis of organic materials.
Wissenschaftliche Forschungsanwendungen
4,4'-DFS is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals and pesticides. It is also used as a building block in the synthesis of organic materials. Additionally, 4,4'-DFS is used in the synthesis of fluorinated polymers and as a reagent for the synthesis of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4,4'-DFS is not fully understood. It is believed to interact with a variety of cellular targets, including proteins, enzymes, and receptors. It is also believed to interact with DNA, RNA, and other biomolecules.
Biochemical and Physiological Effects
4,4'-DFS has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, modulate the expression of genes involved in cell differentiation, and inhibit the activity of enzymes involved in cell signalling pathways. Additionally, 4,4'-DFS has been found to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-DFS has several advantages for use in laboratory experiments. It is relatively stable, has a low melting point, and is soluble in organic solvents. Additionally, it can be synthesized using a variety of methods and is relatively inexpensive. However, 4,4'-DFS is also toxic and must be handled with caution.
Zukünftige Richtungen
Due to its various biochemical and physiological effects, there are numerous potential future directions for 4,4'-DFS. These include further research into its effects on cancer cells, its potential as an anti-inflammatory agent, its use in the synthesis of heterocyclic compounds, and its use as a building block in the synthesis of organic materials. Additionally, further research into its mechanism of action and its potential applications in drug development is warranted.
Synthesemethoden
4,4'-DFS can be synthesized through several methods. The most common method is the reaction of 4-chlorostyrene with sulfur dioxide and hydrogen fluoride in an inert atmosphere. This reaction produces 4,4'-difluorostyrene, which is then hydrolyzed to 4,4'-difluorostilbene. Other methods include the reaction of 4-chlorostyrene with bromine and sulfur dioxide, the reaction of 4-chlorostyrene with sulfur trioxide, and the reaction of 4-chlorostyrene with sulfuric acid.
Eigenschaften
IUPAC Name |
1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKOGNMZDLWKCL-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(e)-1,2-Bis(4-fluorophenyl)ethene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)
![tert-Butyl (1R,2R,3S,5R)-(2-methylaminocarbonyl-6,6-dimethylbicyclo[3.1.1]hept-3-yl)-carbamate](/img/structure/B6356653.png)



